1-Bromo-2-fluoro-3-iodo-4-methylbenzene
Description
Contextualization of Polyhalogenated Arenes in Contemporary Organic Synthesis and Chemical Research
Polyhalogenated arenes, which are aromatic rings bearing multiple halogen substituents, are fundamental building blocks in modern organic chemistry. Their utility stems from the distinct reactivity of carbon-halogen bonds, which allows for selective functionalization through a variety of reactions, most notably transition-metal-catalyzed cross-coupling reactions. achemblock.com Methods to functionalize arenes in a site-selective manner are highly sought after for constructing value-added molecules for medicinal, agrochemical, and materials science applications. achemblock.com
The presence of different halogens (e.g., fluorine, bromine, iodine) on the same aromatic core, as seen in 1-Bromo-2-fluoro-3-iodo-4-methylbenzene, offers a powerful platform for sequential and site-selective chemical modifications. The differential reactivity of the C-I, C-Br, and C-F bonds allows chemists to introduce various substituents in a controlled, stepwise manner. Generally, the order of reactivity for these halogens in common cross-coupling reactions is I > Br > Cl > F, enabling chemists to target one halogen for reaction while leaving the others intact for subsequent transformations. This strategic approach is crucial for the efficient synthesis of complex, highly substituted aromatic compounds. google.com
Academic Significance of this compound as a Highly Substituted Aromatic System
Highly substituted aromatic rings are ubiquitous structural motifs in pharmaceuticals, functional materials, and natural products. orgsyn.org The precise spatial arrangement of multiple, distinct substituents on a benzene (B151609) ring can profoundly influence a molecule's biological activity, physical properties, and chemical reactivity. Therefore, the development of methods to synthesize these complex frameworks is a significant goal in synthetic chemistry. orgsyn.orgspectrabase.com
This compound, with its four different substituents arranged in a dense pattern, represents a valuable, albeit not extensively studied, synthetic intermediate. The CAS number assigned to this specific compound is 886762-55-6. Its structure is a prime example of a polysubstituted arene where steric and electronic effects intricately govern the molecule's properties and reactivity. Research into such molecules helps to advance the understanding of fundamental concepts like regioselectivity in aromatic substitution reactions and provides access to novel chemical entities for various applications.
While detailed experimental data for this compound is not widely reported, the study of its close isomers provides significant insight into the synthesis and properties of this class of compounds. The following sections present data for structurally related isomers to illustrate the chemical characteristics of these complex molecules.
Properties of a Related Isomer: 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
Computational data for the isomer 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (CAS No. 1000576-29-3) is available and provides an estimation of the physicochemical properties expected for this type of molecule. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrFI | PubChem nih.gov |
| Molecular Weight | 314.92 g/mol | PubChem nih.gov |
| XLogP3 | 3.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 313.86034 Da | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
| Heavy Atom Count | 11 | PubChem nih.gov |
Synthesis of a Related Isomer: 1-Bromo-3-fluoro-4-iodo-2-methylbenzene
A synthetic route for the isomer 1-bromo-3-fluoro-4-iodo-2-methyl-benzene (CAS No. 1114546-29-0) has been documented. chemicalbook.com This synthesis highlights a common strategy for introducing a methyl group onto a pre-halogenated benzene ring via directed ortho-metalation.
The synthesis begins with the precursor 4-bromo-2-fluoro-1-iodobenzene. This starting material is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C). LDA, a strong, non-nucleophilic base, deprotonates the aromatic ring at the position ortho to the fluorine atom, which is the most acidic site. The resulting aryllithium intermediate is then quenched with methyl iodide, which introduces the methyl group to yield the final product, 1-bromo-3-fluoro-4-iodo-2-methylbenzene. chemicalbook.com The reaction is reported to proceed with a 100% yield. chemicalbook.com
¹H-NMR spectroscopic data for the resulting compound in CDCl₃ shows a doublet for the methyl protons at δ 2.37 ppm and signals for the two aromatic protons at δ 7.10 ppm and between δ 7.39-7.46 ppm. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
886762-55-6 |
|---|---|
Molecular Formula |
C7H5BrFI |
Molecular Weight |
314.92 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 |
InChI Key |
QVBUZQVMHUYVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)I |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 Bromo 2 Fluoro 3 Iodo 4 Methylbenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways in Polyhalogenated Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. orgoreview.com In 1-bromo-2-fluoro-3-iodo-4-methylbenzene, the three halogen atoms act as powerful electron-withdrawing groups through their inductive effects, activating the benzene (B151609) ring towards attack by nucleophiles. This activation is somewhat counteracted by the electron-donating nature of the methyl group. The reaction typically proceeds when a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org
The reactivity of an aryl halide in an SNAr reaction is significantly influenced by the nature of its halogen substituents. Halogens exert a dual effect: they activate the ring towards nucleophilic attack via their inductive electron withdrawal, and they serve as the leaving group (nucleofuge).
The rate of SNAr reactions is largely determined by the stability of the anionic intermediate, known as a Meisenheimer complex. jove.com The formation of this complex is typically the rate-determining step. uomustansiriyah.edu.iq Highly electronegative substituents are effective at stabilizing this negatively charged intermediate. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thereby significantly lowering the activation energy for the initial nucleophilic attack. uomustansiriyah.edu.iq Consequently, aryl fluorides are often much more reactive in SNAr reactions than other aryl halides. uomustansiriyah.edu.iq
In the context of this compound, the fluorine atom at the C2 position strongly activates the ring, making the carbon atoms bonded to the halogens susceptible to nucleophilic attack. The bromine and iodine atoms also contribute to this activation, though to a lesser extent than fluorine. This combined inductive pull makes the molecule a suitable substrate for SNAr reactions, assuming a sufficiently strong nucleophile is used. youtube.com
A distinctive feature of many SNAr reactions is the unusual order of leaving group ability among halogens: F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group due to its nature as the weakest base and the weakness of the C-I bond. masterorganicchemistry.com
This "element effect" arises because the first step of the addition-elimination mechanism—the formation of the Meisenheimer complex—is usually rate-limiting. nih.gov The reaction rate is therefore more dependent on the activation of the ring by the halogen's electronegativity than on the ease of carbon-halogen bond cleavage. youtube.com The highly electronegative fluorine atom stabilizes the developing negative charge in the transition state leading to the intermediate, accelerating the reaction. wikipedia.org The departure of the halide occurs in a subsequent, faster step where aromaticity is restored. libretexts.org
However, this order is not absolute and can be influenced by reaction conditions, the nucleophile, and the substrate itself. nih.gov In gas-phase reactions of polyfluorobromobenzenes, for instance, fluoride (B91410) loss has been observed to compete with bromide loss. researchgate.net For this compound, while fluorine provides the greatest activation, bromine and iodine are inherently better leaving groups in the traditional sense (weaker C-X bond, more stable anion). This creates a complex scenario where the actual site of substitution could be influenced by the specific nucleophile and reaction conditions, which might alter the rate-determining step.
| Halogen | Pauling Electronegativity | C(Aryl)-X Bond Dissociation Energy (kJ/mol) | Leaving Group Ability (SN2 Trend) | Typical SNAr Reactivity Order |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | ~523 | Poor | Excellent |
| Bromine (Br) | 2.96 | ~335 | Good | Moderate |
| Iodine (I) | 2.66 | ~272 | Excellent | Moderate |
The most widely accepted mechanism for SNAr reactions is the two-step addition-elimination pathway. researchgate.net
Addition Step: A strong nucleophile attacks the carbon atom bearing a leaving group. This forms a resonance-stabilized, non-aromatic carbanion intermediate known as a Meisenheimer or sigma complex. orgoreview.comamazonaws.com This step is typically slow and rate-determining because it involves the temporary loss of aromaticity. uomustansiriyah.edu.iq
Elimination Step: The leaving group departs, taking its electron pair. This second step is usually fast as it restores the highly stable aromatic ring. csbsju.edu
For this compound, a nucleophile could potentially attack any of the three carbons bonded to a halogen. The presence of multiple electron-withdrawing halogens stabilizes the negative charge of the Meisenheimer complex through resonance and induction. pressbooks.pub The specific position of attack and which halogen is ultimately displaced would depend on a balance between the activation provided by neighboring groups and the inherent leaving group ability of the halide at that position.
While the stepwise addition-elimination model is well-established, recent computational and experimental evidence, particularly from kinetic isotope effect (KIE) studies, suggests that many SNAr reactions may in fact proceed through a concerted mechanism. nih.govnih.gov In a concerted (CSNAr) pathway, the nucleophile attacks and the leaving group departs in a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. stackexchange.com
These concerted mechanisms are thought to be more common when the aromatic ring is not extremely electron-poor or when a good leaving group like chloride or bromide is present. stackexchange.com DFT calculations indicate that the transition state in these reactions can resemble a Meisenheimer complex, with a significant negative charge distributed on the ring, but it represents a single energy maximum rather than a stable intermediate. researchgate.netstackexchange.com Given that this compound contains both a highly activating fluorine and good leaving groups (bromine and iodine), it is plausible that its reactions could proceed via either a stepwise or a concerted pathway, or even a borderline mechanism, depending on the specific reaction conditions and the nature of the attacking nucleophile. researchgate.net
Electrophilic Aromatic Substitution (SEAr) in Halogenated Arenes
Electrophilic aromatic substitution (SEAr) involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The reactivity and regioselectivity of SEAr are dictated by the electronic properties of the substituents already present on the ring.
The regiochemical outcome of an SEAr reaction on this compound is determined by the cumulative directing effects of its four substituents. There are two unsubstituted positions available for attack: C5 and C6.
Substituent Effects:
Methyl (-CH₃): This is an activating group that donates electron density through induction and hyperconjugation. It is a strong ortho, para-director. vanderbilt.edu
Halogens (-F, -Br, -I): Halogens are deactivating groups due to their strong negative inductive effect, which withdraws electron density from the ring and slows the reaction rate compared to benzene. vanderbilt.edu However, they are ortho, para-directors because they can donate electron density through resonance, which helps to stabilize the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. vanderbilt.edu
Positional Analysis:
Attack at C5: This position is ortho to the methyl group, para to the fluorine, meta to the iodine, and meta to the bromine. The strong activating and directing effect of the methyl group, along with the para-directing effect of fluorine, would favor substitution at this position.
Attack at C6: This position is ortho to the bromine, para to the iodine, meta to the fluorine, and meta to the methyl group. Both bromine and iodine direct substitution to this site.
Predicted Outcome: In cases of competing directing effects, activating groups generally control the regioselectivity over deactivating groups. Therefore, the powerful ortho, para-directing influence of the activating methyl group is expected to be the dominant factor. This would strongly favor the substitution of an incoming electrophile at the C5 position, which is ortho to the methyl group. However, steric hindrance from the adjacent methyl (C4) and iodo (C3) groups could potentially reduce the rate of attack at C5, possibly leading to a mixture of products with some substitution at the less sterically hindered, but electronically less favored, C6 position.
| Substituent | Position | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| -Br | C1 | -I, +R | Deactivating | ortho, para (directs to C6) |
| -F | C2 | -I, +R | Deactivating | ortho, para (directs to C5) |
| -I | C3 | -I, +R | Deactivating | ortho, para (directs to C6) |
| -CH₃ | C4 | +I, Hyperconjugation | Activating | ortho, para (directs to C5) |
-I: Inductive withdrawal, +R: Resonance donation, +I: Inductive donation
Steric and Electronic Effects of Multiple Halogen Substituents on Electrophilic Attack
The reactivity of this compound in electrophilic aromatic substitution (EAS) is dictated by the combined influence of its four substituents: a methyl group and three different halogen atoms (iodine, bromine, and fluorine). These substituents exert both electronic (inductive and resonance) and steric effects, which collectively determine the rate and regioselectivity of the reaction.
Electronic Effects: Substituents on a benzene ring can be classified as either activating or deactivating towards electrophilic attack. libretexts.org
Activating Group: The methyl group (-CH₃) is an activating group, donating electron density to the ring primarily through hyperconjugation and a weak inductive effect. It directs incoming electrophiles to the ortho and para positions. wou.edu
Deactivating Groups: Halogens are generally deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. openstax.org This makes the aromatic ring less nucleophilic and slower to react compared to benzene itself. libretexts.org However, due to the resonance donation from their lone pairs, halogens are ortho-, para-directing. libretexts.orgopenstax.org
In this compound, the available positions for substitution are C5 and C6. The directing effects of the existing substituents are as follows:
-CH₃ (at C4): Directs ortho to C3 and C5. The C3 position is already substituted.
-I (at C3): Directs ortho to C2 and C4 (both substituted) and para to C6.
-F (at C2): Directs ortho to C1 and C3 (both substituted) and para to C5.
-Br (at C1): Directs ortho to C2 (substituted) and C6, and para to C4 (substituted).
The directing influences of the substituents can either reinforce or oppose one another. msu.edu In this molecule, the activating methyl group strongly favors substitution at the C5 position. The fluorine atom also directs towards C5 (para position). Conversely, the iodine and bromine atoms direct towards C6. When substituent effects are in opposition, the most strongly activating group typically governs the regioselectivity. wou.edu Therefore, the methyl group's influence is expected to be dominant, making the C5 position the most likely site for electrophilic attack.
Steric Effects: Steric hindrance can also play a crucial role in determining the site of substitution, especially when electronic effects are similar. wou.eduyoutube.com The position between two substituents is generally the last to be substituted due to steric crowding. wou.edu In this case, both potential substitution sites (C5 and C6) are flanked by only one substituent (C4-CH₃ and C1-Br, respectively), suggesting that steric hindrance might be less decisive than electronic effects. However, the sheer number and size of the substituents (I > Br > F) create a sterically crowded environment around the ring.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Position(s) |
|---|---|---|---|---|
| -Br | C1 | Deactivating (Inductive > Resonance) | ortho, para | C6 |
| -F | C2 | Deactivating (Inductive > Resonance) | ortho, para | C5 |
| -I | C3 | Deactivating (Inductive > Resonance) | ortho, para | C6 |
| -CH₃ | C4 | Activating (Hyperconjugation/Inductive) | ortho, para | C5 |
Mechanistic Insights into Transition Metal-Catalyzed Reactions
Polyhalogenated aromatic compounds are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. cam.ac.uklibretexts.org The reactivity and selectivity in these reactions are highly dependent on the nature of the carbon-halogen (C-X) bonds and the reaction conditions.
Oxidative Addition Processes and Selective Carbon-Halogen Bond Activation
A typical catalytic cycle for cross-coupling reactions begins with the oxidative addition of a C-X bond to a low-valent transition metal center, commonly palladium(0) or nickel(0). nih.govyoutube.com This step involves the insertion of the metal into the C-X bond, leading to a higher oxidation state for the metal (e.g., Pd(II)). umb.eduyoutube.com
For substrates with multiple, different halogen atoms like this compound, chemoselectivity is a key issue. The selectivity of oxidative addition is generally governed by the carbon-halogen bond dissociation energies (BDEs). nih.gov The reactivity follows the trend C-I > C-Br > C-Cl > C-F, as the BDE increases from iodine to fluorine. nih.gov Consequently, the C-I bond is the most susceptible to oxidative addition, followed by the C-Br bond. The C-F bond is typically the least reactive and often remains intact under standard cross-coupling conditions.
Therefore, in a reaction with a palladium(0) catalyst, the first oxidative addition is expected to occur selectively at the C3-I bond. Following a subsequent coupling reaction at this site, a second coupling can potentially be performed at the C1-Br bond under more forcing conditions. This differential reactivity allows for the stepwise and site-selective functionalization of the molecule. nih.gov
Role of Ligands and Additives in Controlling Reactivity and Site Selectivity
The choice of ligands and additives is critical for controlling the reactivity and selectivity of transition metal-catalyzed reactions. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center and modulate its electronic and steric properties.
Electronic Effects of Ligands: Electron-rich ligands can enhance the rate of oxidative addition by making the metal center more nucleophilic. nih.gov
Steric Effects of Ligands: Sterically bulky ligands can influence site selectivity, particularly when two C-X bonds have similar intrinsic reactivity. rsc.orgacs.org For this compound, the C-I bond is flanked by a methyl and a fluoro group, while the C-Br bond is adjacent to a fluoro group and a hydrogen. A very bulky ligand might favor oxidative addition at the less sterically hindered C-Br bond, potentially overriding the inherent C-I bond lability. However, given the significant difference in reactivity between C-I and C-Br bonds, selectivity for the C-I bond is generally expected.
Additives, such as bases in Suzuki couplings or halide scavengers, also play a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. libretexts.org The choice of base and solvent can sometimes influence the site-selectivity of the reaction. cam.ac.uknih.gov
| Carbon-Halogen Bond | Position | Relative Bond Dissociation Energy | Predicted Reactivity Order | Controlling Factors |
|---|---|---|---|---|
| C-I | C3 | Lowest | 1 (Most Reactive) | Governed by low BDE |
| C-Br | C1 | Intermediate | 2 | Requires more forcing conditions than C-I |
| C-F | C2 | Highest | 3 (Least Reactive) | Generally unreactive in standard cross-coupling |
Elucidation of Catalytic Cycles and Rate-Determining Steps
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a three-step catalytic cycle. libretexts.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (R-X) to the Pd(0) complex to form a Pd(II) intermediate, [LₙPd(R)(X)]. youtube.comyoutube.com For this compound, this would preferentially be the C-I bond.
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex, [LₙPd(R)(R')]. This step typically requires a base. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product (R-R'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
In many cross-coupling reactions involving aryl halides, the oxidative addition step is considered the rate-determining step of the catalytic cycle. nih.gov This is because it involves the cleavage of a strong carbon-halogen bond. The rate of this step is influenced by the C-X bond strength and the electronic properties of both the substrate and the catalyst. Given the high strength of C-X bonds, particularly C-Br and C-Cl, this initial activation is often the kinetic bottleneck.
Computational and Theoretical Investigations of 1 Bromo 2 Fluoro 3 Iodo 4 Methylbenzene
Density Functional Theory (DFT) Studies in Understanding Reactivity and Selectivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like 1-bromo-2-fluoro-3-iodo-4-methylbenzene.
Prediction and Explanation of Regioselectivity in Synthetic Transformations
The distinct arrangement of bromo, fluoro, iodo, and methyl groups on the benzene (B151609) ring presents multiple potential sites for chemical reactions. DFT calculations could predict the regioselectivity of various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By calculating the energies of the potential intermediates and transition states for reactions at each possible position, researchers can determine the most likely outcome. For example, in an electrophilic attack, the calculations would likely show which carbon atom on the ring is most susceptible to substitution based on factors like electron density and the stability of the resulting carbocation intermediate.
Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles
For any proposed reaction involving this compound, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility, its kinetics (by determining the activation energy), and its thermodynamics.
Analysis of Reaction Intermediates, including Meisenheimer Complexes
In the case of nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as an intermediate is a key mechanistic feature. DFT calculations would allow for the detailed structural and electronic characterization of any potential Meisenheimer complexes formed during reactions of this compound. The stability of these intermediates, influenced by the electron-withdrawing and donating properties of the various substituents, could be quantitatively assessed, providing insight into the reaction's progress.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Beyond DFT, other quantum chemical methods can provide a deep understanding of the electronic properties of this compound and how these properties govern its chemical behavior.
Exploration of Electronic Properties and Their Correlation with Chemical Reactivity
A fundamental aspect of computational analysis is the calculation of various electronic properties that serve as reactivity descriptors. These include the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule's surface, guiding the approach of electrophiles and nucleophiles. Other descriptors, such as atomic charges, bond orders, and dipole moments, would provide a comprehensive picture of the electron distribution within the molecule and how it influences reactivity at different sites.
Molecular Orbital Analysis (HOMO/LUMO) in the Context of Chemical Transformations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where that donation is most likely to occur. Conversely, the LUMO's energy and shape reveal the molecule's capacity to accept electrons and the most probable site of nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, a detailed analysis of its frontier orbitals would be invaluable for predicting its behavior in various chemical transformations.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach provides a quantitative framework for understanding the intramolecular and intermolecular interactions that govern the structure, stability, and reactivity of a molecule. For a polysubstituted arene like this compound, NBO analysis is instrumental in dissecting the intricate electronic effects arising from the interplay of four different substituents on the benzene ring.
The core of NBO analysis lies in the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). This value represents the energy lowering associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, key intramolecular interactions involve the delocalization of electron density from the lone pairs (LP) of the halogen atoms (F, Cl, I) and from the σ bonds of the methyl group into the antibonding π* orbitals of the benzene ring.
The lone pairs on the halogen atoms are significant donors. Typically, there are two types of lone pairs to consider: the p-type lone pair, which is oriented perpendicular to the C-X bond and can effectively overlap with the ring's π-system, and the sp-hybridized lone pairs, which are in the plane of the ring. The delocalization from the p-type lone pair into the adjacent π*(C-C) orbitals of the ring is a manifestation of the resonance effect. The strength of this interaction is dependent on the electronegativity and size of the halogen.
Conversely, the halogens also exert a strong inductive effect (-I) due to their high electronegativity, withdrawing electron density from the ring through the σ-framework. NBO analysis can quantify these opposing effects. The stabilization energies for LP(X) → π*(C-C) interactions provide insight into the resonance contribution, while the polarization of the σ(C-X) bonds towards the halogen atom reflects the inductive effect.
A hypothetical NBO analysis for this compound, based on established principles for substituted benzenes, would likely reveal the interactions summarized in the table below. The E(2) values represent the stabilization energy, indicating the strength of the interaction.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (F) | π(C2-C3) | 3.5 | p-π conjugation |
| LP (Br) | π(C1-C2) | 2.8 | p-π conjugation |
| LP (I) | π(C3-C4) | 4.5 | p-π conjugation |
| σ(C-H) of CH₃ | π(C3-C4) | 1.5 | Hyperconjugation |
| σ(C-H) of CH₃ | π(C4-C5) | 1.5 | Hyperconjugation |
| π(C1-C6) | σ(C1-Br) | 2.1 | Ring to substituent delocalization |
| π(C2-C3) | σ*(C2-F) | 2.5 | Ring to substituent delocalization |
Computational Approaches for Guiding and Predicting Site Selectivity in Polyhalogenated Arenes
Predicting the site selectivity of chemical reactions on polyhalogenated arenes like this compound is a significant challenge due to the complex interplay of steric and electronic effects. Computational chemistry offers a suite of tools to predict the most probable sites for electrophilic, nucleophilic, or metal-mediated reactions.
One of the most common applications is in predicting the regioselectivity of deprotonation followed by functionalization, a key strategy in the synthesis of complex aromatic compounds. The acidity of the C-H protons on the aromatic ring is a primary determinant of the site of metalation. Computational models can predict the pKa values of the available protons, with the lowest pKa value indicating the most acidic and therefore the most likely site for deprotonation.
Density Functional Theory (DFT) is a widely used method for these predictions. By calculating the energies of the various possible intermediates (e.g., the lithiated or zincated species), one can determine the most thermodynamically stable product, which often corresponds to the major product formed in the reaction. For instance, in a directed ortho-metalation scenario, the coordinating ability of the substituents would also be factored into the computational model.
Another powerful approach involves the analysis of the molecule's electronic properties. The calculated electrostatic potential (ESP) mapped onto the electron density surface can reveal regions of high or low electron density. For an electrophilic aromatic substitution, an incoming electrophile will preferentially attack the regions with the highest negative electrostatic potential (electron-rich areas). The table below illustrates a hypothetical ranking of site selectivity for an electrophilic attack based on calculated parameters.
| Position on Ring | Relative Energy of σ-complex (kcal/mol) | HOMO Lobe Coefficient | Predicted Reactivity for Electrophilic Attack |
| C5 | 0 | 0.45 | High |
| C6 | +2.5 | 0.30 | Moderate |
| C2 (ipso) | +15.0 | 0.10 | Low |
| C1 (ipso) | +18.0 | 0.05 | Very Low |
Furthermore, Frontier Molecular Orbital (FMO) theory provides valuable insights. For electrophilic reactions, the Highest Occupied Molecular Orbital (HOMO) is of particular interest. The regions of the molecule where the HOMO has the largest lobes are generally the most nucleophilic and thus the most susceptible to electrophilic attack. Conversely, for nucleophilic aromatic substitution, the Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites.
For transition-metal-catalyzed cross-coupling reactions, computational models can predict the relative ease of oxidative addition at the different C-X bonds (X = Br, I). The strength of the C-X bond and the electronic properties of the carbon atom are key factors. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl > C-F. Computational calculations can refine this prediction by considering the specific electronic environment created by the other substituents.
Recent advances have also seen the application of machine learning models trained on large datasets of chemical reactions to predict site selectivity. rsc.orgmit.edu These models can learn complex relationships between the substrate's structure and the reaction outcome, offering a rapid and accurate means of prediction without the need for intensive quantum mechanical calculations for every new molecule. rsc.orgmit.edu
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is an indispensable tool for the structural determination of 1-Bromo-2-fluoro-3-iodo-4-methylbenzene. The distinct electronic environment of each nucleus, influenced by the varied inductive and resonance effects of the bromo, fluoro, iodo, and methyl substituents, gives rise to a unique and predictable NMR spectrum.
The 1H NMR spectrum of this compound is characterized by signals from the two aromatic protons and the methyl group protons. The precise chemical shifts of the aromatic protons are dictated by the cumulative electronic effects of the adjacent substituents. The fluorine and bromine atoms are strongly electron-withdrawing, deshielding nearby protons, while the methyl group is weakly electron-donating.
The aromatic protons, H-5 and H-6, are ortho to each other and are expected to appear as distinct doublets due to spin-spin coupling (typically with a coupling constant, 3JHH, of 7-9 Hz). Further coupling to the fluorine atom at position 2 would introduce additional splitting to the H-6 signal (3JHF) and potentially a smaller long-range coupling to the H-5 signal (4JHF). The methyl protons are expected to produce a singlet, though a small long-range coupling to H-5 may cause slight broadening.
In mechanistic studies, 1H NMR is pivotal for determining protonation sites. The addition of a strong acid would lead to protonation, likely at the most electron-rich carbon. Monitoring the changes in the chemical shifts of H-5 and H-6 can help identify this site. A significant downfield shift of one or both protons would indicate the formation of a cationic intermediate, providing direct evidence for the reaction pathway in electrophilic substitution reactions.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH3 | ~2.4 | s (or br s) | - |
| H-5 | ~7.3 - 7.5 | d | 3JH5-H6 ≈ 8-9 Hz; 4JH5-F ≈ 1-2 Hz |
| H-6 | ~7.0 - 7.2 | dd | 3JH6-H5 ≈ 8-9 Hz; 3JH6-F ≈ 6-8 Hz |
13C NMR for Identifying Electrophilic Carbon Positions and Electronic Environments
The 13C NMR spectrum provides a direct map of the carbon skeleton and the electronic environment of each carbon atom. Due to the molecule's asymmetry, seven unique signals are expected: six for the aromatic carbons and one for the methyl carbon.
The chemical shifts are heavily influenced by the attached substituents.
C-F Bond: The carbon directly bonded to fluorine (C-2) will exhibit a large downfield shift and a significant one-bond coupling constant (1JCF), typically in the range of 240-260 Hz.
C-Br and C-I Bonds: Carbons attached to bromine (C-1) and iodine (C-3) are influenced by the "heavy atom effect," which can result in upfield shifts compared to what would be expected based on electronegativity alone.
Methyl Group: The methyl carbon (C-CH3) will appear at a characteristic upfield shift of around 20 ppm.
The electronic environment revealed by 13C NMR is critical for predicting reactivity. Carbons with lower electron density (larger δ values), particularly those not shielded by the heavy atom effect, can be identified as potential sites for nucleophilic attack. Conversely, carbons with higher electron density are more susceptible to electrophilic attack. The analysis of C-F coupling constants (nJCF) provides additional structural confirmation.
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (nJCF, Hz) |
| C-CH3 | ~20 | 4JCF ≈ 1-3 |
| C-3 (C-I) | ~95 | 2JCF ≈ 20-25 |
| C-1 (C-Br) | ~115 | 2JCF ≈ 25-30 |
| C-5 | ~128 | 3JCF ≈ 3-5 |
| C-6 | ~132 | 4JCF ≈ 1-3 |
| C-4 (C-CH3) | ~140 | 3JCF ≈ 7-9 |
| C-2 (C-F) | ~160 | 1JCF ≈ 245 |
Halogen NMR (e.g.,19F NMR) for Probing Local Electronic Perturbations
19F NMR is a highly sensitive technique for studying fluorinated compounds. With a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected.
The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment. The presence of the ortho-bromo and ortho-iodo substituents, as well as the para-methyl group, will determine its precise resonance frequency. Any reaction or interaction that alters the electron distribution within the benzene (B151609) ring, such as the formation of a reaction intermediate or a charge-transfer complex, will cause a discernible shift in the 19F signal. This makes 19F NMR an excellent probe for monitoring reaction progress and detecting subtle electronic perturbations that might be less apparent in 1H or 13C NMR spectra. nih.govnih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) in Support of Theoretical Models and Structural Assignments
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's bonds. The two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
Key expected vibrational modes for this compound include:
Aromatic C-H Stretch: A weak to medium band in the 3050-3100 cm-1 region.
Aliphatic C-H Stretch: Bands corresponding to the methyl group's symmetric and asymmetric stretching in the 2850-3000 cm-1 region. researchgate.net
Aromatic C=C Stretch: A series of bands in the 1450-1610 cm-1 region, characteristic of the benzene ring.
C-F Stretch: A strong, characteristic band typically found in the 1200-1300 cm-1 region.
Out-of-Plane (OOP) C-H Bending: The substitution pattern (two adjacent hydrogens) is expected to give rise to a strong band in the 800-850 cm-1 region.
C-Br and C-I Stretches: These vibrations occur at lower frequencies, typically below 600 cm-1, and may be difficult to observe with standard mid-IR spectrometers.
These experimental frequencies can be compared against vibrational frequencies calculated using computational methods like Density Functional Theory (DFT). A strong correlation between the experimental and scaled theoretical spectra provides powerful validation for the assigned structure. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm-1) | Technique |
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |
| C-H Out-of-Plane Bend | 800 - 850 | IR |
| C-F Stretch | 1200 - 1300 | IR |
Mass Spectrometry for Identification of Reaction Intermediates and Products in Complex Reaction Mixtures
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For aromatic halogenated compounds, MS provides distinct and interpretable data. libretexts.org
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M+•). A key diagnostic feature is the isotopic pattern caused by bromine. The two stable isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance (~50.5% and ~49.5%, respectively). This results in two peaks for the molecular ion, [M]+• and [M+2]+•, of almost identical intensity.
Fragmentation patterns provide crucial structural information. The stability of the aromatic ring means that the molecular ion is relatively intense. libretexts.org Common fragmentation pathways for this molecule would include:
Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (•I, mass 127) a highly favorable fragmentation, leading to a significant peak at [M-127]+.
Loss of Bromine: Loss of a bromine radical (•Br, mass 79 or 81) would produce a peak at [M-79]+ and [M-81]+.
Loss of a Methyl Radical: Cleavage of the methyl group (•CH3, mass 15) can occur, often followed by rearrangement to a stable tropylium-like cation. docbrown.info
Sequential Halogen Loss: Ions formed by the initial loss of iodine may subsequently lose bromine.
In the analysis of complex reaction mixtures, MS can identify the parent compound, stable intermediates, byproducts, and final products by their unique molecular weights and fragmentation patterns, making it an essential tool for mechanistic investigations. libretexts.orgchemguide.co.uk
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity | Notes |
| 314/316 | [C7H579/81BrFI]+• | Molecular Ion (M+•). Characteristic 1:1 isotopic pattern. |
| 187/189 | [C7H579/81BrF]+ | [M-I]+. Likely a very abundant fragment. |
| 235 | [C7H5FI]+ | [M-Br]+. |
| 299/301 | [C6H279/81BrFI]+ | [M-CH3]+. |
Applications in Advanced Organic Synthesis and Materials Science
1-Bromo-2-fluoro-3-iodo-4-methylbenzene as a Key Synthetic Building Block
This polyhalogenated aromatic compound is a prime example of a molecular scaffold designed for complex synthesis. The differential reactivity of its carbon-halogen bonds enables chemists to introduce various substituents in a controlled and predictable manner, building intricate structures step-by-step.
The primary utility of this compound lies in its capacity for selective functionalization. The carbon-iodine (C-I) bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is the most robust and least reactive. researchgate.netossila.com This hierarchy allows for a sequence of reactions, where different organic fragments can be attached to the aromatic ring at specific positions.
For instance, a synthetic chemist can first perform a Sonogashira or Suzuki coupling reaction that selectively targets the C-I bond, leaving the C-Br and C-F bonds intact. Subsequently, a second, different coupling reaction can be carried out at the C-Br position, often by changing the catalyst or reaction conditions. This stepwise approach is fundamental to building complex molecules, such as active pharmaceutical ingredients (APIs) and natural products, where precise control over the molecular geometry is essential.
The unique electronic properties conferred by the different halogens make this compound an excellent starting point for creating advanced functional materials. By selectively replacing the halogen atoms with other functional groups, the electronic and physical properties of the resulting molecule can be finely tuned.
Liquid Crystals: Similar multi-halogenated benzene (B151609) derivatives are used as intermediates in the synthesis of liquid crystals. ossila.com The rigid aromatic core and the ability to introduce various substituents allow for the precise design of molecules with specific mesophase behaviors.
Organic Electronics: The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, such as their highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This makes this compound a valuable precursor for synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Bioactive Molecules: Fluorine is a key element in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The presence of a fluorine atom on the ring makes this compound a useful building block in medicinal chemistry for the synthesis of new drug candidates, such as selective factor Xa inhibitors. ossila.com
Strategies for Orthogonal and Sequential Functionalization of Polyhalogenated Aromatic Scaffolds
The concept of "orthogonal functionalization" refers to the ability to perform a series of independent chemical reactions on a single molecule without interfering with other reactive sites. Polyhalogenated compounds like this compound are ideal substrates for this strategy due to the significant differences in the reactivity of their carbon-halogen bonds.
The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl > C-F
This predictable reactivity allows for a multi-step synthetic sequence. A typical strategy would involve:
Iodine-Selective Coupling: The first reaction, such as a Suzuki, Stille, or Heck coupling, is performed under mild conditions that exclusively activate the C-I bond.
Bromine-Selective Coupling: After the first functionalization, a more reactive catalyst system or more forcing conditions are applied to activate the C-Br bond for a second coupling reaction.
Fluorine Functionalization: The C-F bond is typically unreactive to standard cross-coupling conditions. Its functionalization requires specialized methods, such as nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient, or advanced C-F activation methodologies developed in recent years. rsc.orgnih.gov
This sequential approach provides a powerful tool for creating highly substituted, non-symmetrical aromatic compounds that would be difficult to synthesize using other methods.
| Carbon-Halogen Bond | Relative Reactivity | Typical Reaction |
|---|---|---|
| C-I | Highest | Suzuki, Sonogashira, Heck, Stille |
| C-Br | Intermediate | Suzuki, Sonogashira, Heck, Stille (often requires more active catalyst/harsher conditions than C-I) |
| C-F | Lowest | Generally inert to standard cross-coupling; requires specific C-F activation methods or SNAr |
Impact on the Design and Development of Novel Synthetic Methodologies Leveraging Unique Halogen Reactivity
The existence of versatile building blocks like this compound has spurred significant innovation in the field of synthetic organic chemistry. The challenge of achieving perfect selectivity in reactions involving multiple halogen sites has driven the development of new catalysts and reaction protocols.
The primary challenge lies in activating a stronger bond (like C-Br) without affecting a weaker bond that has already been functionalized, or selectively reacting one site over another with very similar reactivity. This has led to the design of sophisticated catalyst systems, particularly those based on palladium and nickel, with specialized ligands that can fine-tune the catalyst's reactivity and selectivity.
Furthermore, the extreme stability of the C-F bond has made its activation a major focus of modern chemical research. researchgate.net The need to incorporate fluorine or convert C-F bonds into other functional groups in the final steps of a synthesis has led to the discovery of novel transition-metal-catalyzed reactions, photoredox catalysis, and other methods specifically designed for C-F bond functionalization. rsc.orgnih.gov These new methodologies, developed to tackle the challenges posed by polyhalogenated scaffolds, have broadened the toolkit available to all synthetic chemists, enabling the construction of previously inaccessible molecules.
Future Directions and Emerging Research Perspectives
Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Routes
The synthesis of polysubstituted benzenes often involves multi-step processes that can be resource-intensive and generate significant waste. fiveable.menih.govlibretexts.org Future research is critically focused on developing greener and more efficient synthetic pathways. For a molecule like 1-Bromo-2-fluoro-3-iodo-4-methylbenzene, this involves moving away from classical, stoichiometric reactions towards modern catalytic methods.
Key areas of development include:
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. rsc.orgresearchgate.netresearchgate.net Future routes could involve the regioselective introduction of halogen substituents onto a simpler toluene (B28343) derivative through transition-metal-catalyzed C-H activation, thereby reducing the need for pre-functionalized starting materials and protecting groups.
Sustainable Reagents and Solvents: Research is exploring the use of less toxic and more environmentally friendly reagents. This includes employing greener solvents, such as water or bio-derived solvents, and replacing hazardous reagents with safer alternatives, like using thiourea (B124793) dioxide as a sulfur dioxide surrogate in sulfonation reactions. nih.govrsc.orgrsc.org Mechanochemical methods, which reduce or eliminate the need for solvents, also represent a promising avenue for the reduction of aryl halides. acs.org
Catalytic Cross-Coupling: While cross-coupling reactions are established, future work will focus on using catalysts based on earth-abundant metals (e.g., iron, copper) instead of precious metals (e.g., palladium). rsc.org Additionally, developing one-pot, multi-reaction sequences where several bonds are formed sequentially in the same vessel can significantly improve process efficiency. nih.gov
| Parameter | Traditional Route (Hypothetical) | Future Sustainable Route (Projected) |
|---|---|---|
| Starting Material | Pre-functionalized Benzene (B151609) Derivative | Simple Toluene or Xylene |
| Key Steps | Multiple sequential steps: Nitration, Reduction, Diazotization, Halogenation | Direct C-H Halogenation, One-Pot Multi-Coupling |
| Catalysts | Stoichiometric Reagents, Precious Metals (Pd, Rh) | Earth-Abundant Metals (Fe, Cu), Biocatalysts |
| Solvents | Chlorinated Hydrocarbons, Aprotic Polar Solvents | Water, Bio-solvents, or Solvent-free (Mechanochemistry) |
| Sustainability Metric | Higher E-Factor (more waste), Lower Atom Economy | Lower E-Factor (less waste), Higher Atom Economy |
Integration of Advanced Computational Modeling for Highly Predictive Reactivity and Selectivity
The complexity of this compound, with its distinct halogen atoms, makes predicting its reactivity in reactions like cross-coupling a significant challenge. Advanced computational chemistry offers powerful tools to address this, enabling the in silico design of experiments and minimizing trial-and-error in the lab. rsc.orgrsc.orgsolubilityofthings.com
Future computational efforts will likely focus on:
Predicting Regioselectivity: Using methods like Density Functional Theory (DFT), researchers can calculate the bond dissociation energies of the C-I and C-Br bonds. This helps predict which halogen will preferentially undergo oxidative addition in a metal-catalyzed coupling reaction, a crucial factor for selective functionalization. nih.govnih.gov Computational models can also predict the outcomes of electrophilic aromatic substitutions. nih.govpnas.org
Mechanism Elucidation: Computational studies can map out entire reaction pathways, identifying transition states and intermediates. nih.gov This provides a deep understanding of the reaction mechanism, which is essential for optimizing conditions and catalyst design.
Virtual Catalyst Screening: Instead of synthesizing and testing numerous catalysts, computational models can screen virtual libraries of ligands and metal centers to identify the most promising candidates for a specific transformation, accelerating the discovery of new and more efficient catalytic systems. rsc.org Quantum mechanics-based workflows are being developed to automatically predict regioselectivity in C-H activation reactions, which could be vital for designing syntheses of complex molecules. chemrxiv.orgnih.gov
| Computational Method | Predicted Property | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Bond Dissociation Energies (C-I vs. C-Br) | Predicting the site of initial oxidative addition in cross-coupling reactions. |
| Transition State Theory | Activation Energy Barriers | Determining the kinetic favorability of different reaction pathways. |
| Molecular Dynamics (MD) | Solvent and Conformational Effects | Optimizing reaction conditions by understanding molecular behavior in solution. |
| Machine Learning Models | Reaction Outcome Prediction | Rapidly screening a wide range of substrates and catalysts for desired reactivity. rsc.org |
Exploration of Unprecedented Reactivity Patterns and Novel Catalytic Systems
The unique electronic and steric environment of this compound makes it an ideal candidate for exploring new types of chemical reactions and catalytic systems. Research in this area seeks to uncover reactivity that is not achievable with simpler substrates.
Emerging areas of interest include:
Site-Selective Multi-Functionalization: Developing catalytic systems that can selectively functionalize the C-I, C-Br, and potentially ortho C-H bonds in a controlled, sequential manner would provide rapid access to highly complex molecular architectures from a single starting material.
Photocatalysis: Visible-light photocatalysis offers a mild and green method for generating aryl radicals from aryl halides. nih.gov Applying this to this compound could enable novel bond-forming reactions that are complementary to traditional transition-metal-catalyzed methods.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. echemi.com Engineered enzymes could potentially perform highly selective transformations on complex molecules, such as regioselective hydroxylation or C-H amination, under mild, aqueous conditions.
Frustrated Lewis Pairs and Main Group Catalysis: Moving beyond transition metals, research into catalysis by main group elements and frustrated Lewis pairs could unlock new reactivity patterns for the activation of bonds within the molecule.
| Catalytic System | Potential Transformation | Anticipated Advantage |
|---|---|---|
| Dual-Ligand Palladium Catalysis | Orthogonal, sequential cross-coupling at C-I and C-Br sites. | Controlled, stepwise synthesis of complex poly-aromatics. |
| Visible-Light Photocatalysis | Reductive coupling via selective C-I or C-Br bond cleavage. nih.gov | Mild, metal-free (or reduced metal) conditions, novel reaction pathways. |
| Engineered Cytochrome P450 Enzymes | Regioselective C-H oxidation or hydroxylation. | Extraordinary selectivity under environmentally benign conditions. |
| Rhodium Catalysis | Nondirected C-H alkenylation. oup.com | Functionalization without the need for directing groups. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The true potential of a complex building block like this compound is fully realized at the intersection of multiple scientific disciplines. ucsb.edu Its rich functionality makes it a candidate for creating novel materials with tailored properties, a process guided by computational prediction and realized through synthetic chemistry. smu.eduoist.jp
Future interdisciplinary projects could include:
Organic Electronics: Using the molecule as a core unit to synthesize novel organic semiconductors, polymers, or liquid crystals. ossila.com The heavy bromine and iodine atoms could influence properties like spin-orbit coupling, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Scaffolds: The substituted benzene ring can serve as a scaffold for the synthesis of new drug candidates. The different halogens allow for diverse functionalization to explore structure-activity relationships.
Materials by Design: This paradigm involves a synergistic loop where computational chemistry predicts the properties (e.g., band gap, charge mobility, liquid crystal phase) of hypothetical materials derived from the building block. solubilityofthings.com Organic chemistry is then used to synthesize the most promising candidates, which are subsequently characterized by materials scientists, with the experimental results feeding back to refine the computational models.
| Discipline | Role and Contribution |
|---|---|
| Organic Chemistry | Develops a sustainable synthesis for this compound and uses it to create a library of derivative molecules and polymers via selective cross-coupling. |
| Computational Chemistry | Models the electronic, photophysical, and conformational properties of the synthesized derivatives and polymers to predict their suitability for specific applications (e.g., as an n-type semiconductor). solubilityofthings.comsmu.edu |
| Materials Science | Fabricates thin-film transistors or other electronic devices from the most promising materials, measures their performance, and characterizes their solid-state structure. |
Q & A
Q. What are the recommended spectroscopic methods for characterizing 1-Bromo-2-fluoro-3-iodo-4-methylbenzene?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify the methyl group (δ ~2.3–2.5 ppm) and aromatic protons. Coupling constants between fluorine and adjacent protons (e.g., ³JHF) provide regiochemical confirmation.
- ¹³C NMR: Assign carbons based on substituent effects (e.g., iodine deshields adjacent carbons).
- 19F NMR: A single peak near δ -110 to -120 ppm confirms the fluorine environment .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M]⁺) and isotopic patterns (Br, I). Fragmentation pathways reflect cleavage at heavier halogens (e.g., I > Br) .
- Infrared (IR): C-F stretches (~1100–1250 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) confirm functional groups.
Q. How should researchers handle and store this compound to ensure safety and stability?
Answer:
- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with moisture, as hydrolysis may release hazardous HBr/HF .
- Storage: Keep in amber glass under inert gas (N₂/Ar) at 2–8°C. Halogenated aromatics are light-sensitive; degradation products can be monitored via GC or HPLC .
- Spill Management: Neutralize spills with calcium carbonate or sodium bicarbonate before disposal .
Q. What synthetic routes are commonly used to prepare this compound?
Answer:
- Stepwise Halogenation:
- Purification: Column chromatography (hexane/EtOAc) removes byproducts. Purity validation requires GC (>97%) or HPLC .
Advanced Questions
Q. How do substituent directing effects influence regioselectivity in further functionalization?
Answer:
- Electronic Effects:
- Fluorine (meta-directing, electron-withdrawing) guides electrophiles to the 5-position.
- Iodine (ortho/para-directing, weakly deactivating) competes, but steric bulk favors substitution at less hindered sites.
- Steric Effects: Methyl and iodine at positions 4 and 3 block adjacent positions. Computational modeling (DFT) predicts preferential attack at the 5- or 6-position .
- Experimental Validation: Competitive reactions (e.g., nitration) followed by NMR/LC-MS analysis resolve regiochemical outcomes .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
Answer:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water) or GC-MS to detect impurities. Reproducibility requires strict control of crystallization conditions .
- Polymorphism Screening: Differential Scanning Calorimetry (DSC) identifies multiple melting endotherms. X-ray crystallography confirms crystal packing variations .
- Cross-Validation: Compare data from independent sources (e.g., peer-reviewed journals vs. supplier catalogs) .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Answer:
Q. How can competing decomposition pathways be minimized during storage?
Answer:
- Light Sensitivity: UV-Vis spectroscopy identifies absorbance maxima (λ ~270–300 nm for halogenated aromatics). Store in amber vials with desiccants (e.g., molecular sieves) .
- Thermal Stability: Thermogravimetric Analysis (TGA) determines decomposition onset temperatures. Avoid prolonged heating above 40°C .
- Hydrolytic Stability: Karl Fischer titration monitors moisture ingress. Use anhydrous solvents for dilution .
Q. What strategies optimize yields in multistep syntheses involving this compound?
Answer:
- Sequential Halogenation: Prioritize iodine introduction first (high steric demand), followed by fluorine and bromine .
- Catalyst Screening: Pd/Cu systems enhance selectivity in cross-couplings. Leaching tests (ICP-MS) ensure catalyst integrity .
- In-line Analytics: ReactIR tracks intermediate formation, enabling real-time adjustments to stoichiometry .
Q. How does the methyl group impact the compound’s electronic and steric profile?
Answer:
- Electronic Contribution: Methyl (electron-donating) slightly activates the ring, counteracting fluorine’s deactivation. Hammett σₚ values quantify substituent effects .
- Steric Effects: Molecular dynamics simulations show methyl hinders rotation of the iodine substituent, influencing conformational stability .
- Experimental Correlation: Compare reaction rates with/without methyl via kinetic studies (e.g., bromination competition experiments) .
Q. What orthogonal techniques validate the absence of regioisomeric impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
